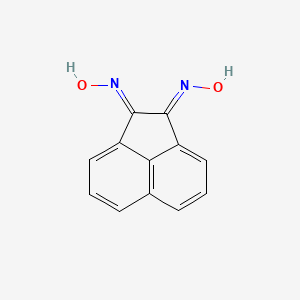

Acenaphthenequinone Dioxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acenaphthenequinone Dioxime is a chemical compound with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acenaphthenequinone Dioxime can be synthesized through the reaction of acenaphthenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Acenaphthenequinone Dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Formation of acenaphthenequinone derivatives.

Reduction: Formation of acenaphthene derivatives.

Substitution: Formation of substituted acenaphthenequinone derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Coordination Chemistry

Acenaphthenequinone dioxime serves as a ligand in coordination chemistry. It forms stable complexes with transition metals, particularly nickel ions, facilitating their detection and quantification in various samples .

2. Analytical Chemistry

The compound is utilized as an analytical reagent for the gravimetric determination of nickel. It allows for the separation of nickel from other cations, making it valuable in both laboratory and industrial settings .

3. Organic Synthesis

this compound acts as a precursor in organic synthesis, contributing to the development of various organic compounds and dyes .

Biological Applications

1. Antimicrobial Properties

Research indicates that ANDO exhibits antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

2. Anticancer Research

Studies have shown that this compound disrupts microtubule networks by interacting with tubulin, suggesting potential anticancer properties through its cytotoxic effects on cancer cells .

Environmental Applications

1. Nickel Detection in Environmental Samples

The ability of ANDO to form chelates with nickel ions enables its use in detecting nickel contamination in environmental samples such as water and soil. This application is crucial for monitoring environmental pollution and ensuring compliance with safety regulations .

Case Study 1: Nickel Detection

A study employed ANDO to determine nickel concentrations in industrial wastewater samples. The results demonstrated a high sensitivity and specificity for nickel detection, highlighting the compound's effectiveness as an analytical reagent.

Case Study 2: Anticancer Activity

In vitro experiments were conducted using human lung epithelial cells (A549) treated with ANDO. Observations indicated a significant disruption of the microtubule network, correlating with reduced cell viability and suggesting potential applications in cancer therapy.

Mecanismo De Acción

The mechanism of action of Acenaphthenequinone Dioxime involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in redox reactions. These interactions can affect cellular processes and pathways, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

Acenaphthenequinone: A closely related compound with similar chemical properties.

Naphthalene derivatives: Compounds with similar aromatic structures.

Uniqueness

Acenaphthenequinone Dioxime is unique due to its dioxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Actividad Biológica

Acenaphthenequinone Dioxime (ANDO), a compound with the molecular formula C12H8N2O2, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Target Interactions

this compound primarily interacts with nickel ions , forming stable chelates. This interaction is significant in both biological and environmental contexts, particularly at pH levels ranging from 5.0 to 11.0. The formation of these chelates facilitates the pre-concentration and determination of nickel in various samples, which is crucial for both analytical chemistry and toxicology.

Biochemical Pathways

The compound has been shown to disrupt the microtubule network in human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC). This disruption occurs in a time- and concentration-dependent manner, indicating that ANDO may influence cellular structure and function through its interaction with tubulin , a key component of the cytoskeleton.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent suggests potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Potential

Studies have highlighted the anticancer properties of ANDO, particularly its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated .

Table 1: Summary of Biological Activities

Research Findings

- Microtubule Disruption : In laboratory settings, treatment with ANDO led to significant alterations in the microtubule network within A549 cells, demonstrating its potential as a cytotoxic agent against certain cancer types.

- Nickel Chelation : The compound's ability to chelate nickel ions has been utilized for environmental monitoring, showcasing its dual role as both a chemical reagent and a biological agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest that it can be rapidly absorbed and distributed within biological systems, with potential implications for its therapeutic use. Further research is needed to clarify its metabolism and excretion pathways.

Propiedades

Número CAS |

1932-08-7 |

|---|---|

Fórmula molecular |

C12H8N2O2 |

Peso molecular |

212.20 g/mol |

Nombre IUPAC |

(NE)-N-[(2Z)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine |

InChI |

InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11-,14-12+ |

Clave InChI |

ZBHVKJFVTXXTEQ-HEEUSZRZSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |

SMILES isomérico |

C1=CC2=C3C(=C1)/C(=N\O)/C(=N\O)/C3=CC=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.